molecular formula C6H2Br2F3N B1387734 2,3-Dibromo-4-(trifluoromethyl)pyridine CAS No. 1099598-01-2

2,3-Dibromo-4-(trifluoromethyl)pyridine

Cat. No.: B1387734
CAS No.: 1099598-01-2
M. Wt: 304.89 g/mol
InChI Key: IVEVXLCTUVYZDJ-UHFFFAOYSA-N
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Description

2,3-Dibromo-4-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2Br2F3N. It is a derivative of pyridine, characterized by the presence of two bromine atoms and a trifluoromethyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-4-(trifluoromethyl)pyridine typically involves the bromination of 4-(trifluoromethyl)pyridine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions of the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2,3-diamino-4-(trifluoromethyl)pyridine .

Scientific Research Applications

2,3-Dibromo-4-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and as a precursor for bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-4-(trifluoromethyl)pyridine
  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 2,3-Dichloro-4-(trifluoromethyl)pyridine

Uniqueness

2,3-Dibromo-4-(trifluoromethyl)pyridine is unique due to the specific positioning of the bromine atoms and the trifluoromethyl group on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

2,3-dibromo-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F3N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEVXLCTUVYZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653373
Record name 2,3-Dibromo-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099598-01-2
Record name 2,3-Dibromo-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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